molecular formula C24H30N4O4S B11239041 [4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone

[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone

Cat. No.: B11239041
M. Wt: 470.6 g/mol
InChI Key: BBVQNCNXUWJHMH-UHFFFAOYSA-N
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Description

(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-isobutyl-3-methyl-1,2,4-benzothiadiazine-1,1-dioxide with 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Biologically, (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE has shown potential as an enzyme inhibitor, particularly in the inhibition of certain proteases.

Medicine

In medicinal research, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE apart is its unique combination of a benzothiadiazine core with a piperazine moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30N4O4S

Molecular Weight

470.6 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl]methanone

InChI

InChI=1S/C24H30N4O4S/c1-17(2)16-28-18(3)25-33(30,31)23-15-19(9-10-21(23)28)24(29)27-13-11-26(12-14-27)20-7-5-6-8-22(20)32-4/h5-10,15,17H,11-14,16H2,1-4H3

InChI Key

BBVQNCNXUWJHMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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